Cas no 133455-49-9 (Ethyl 7-chloroquinoline-3-carboxylate)
Ethyl 7-chloroquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 7-chloroquinoline-3-carboxylate
- 3-Quinolinecarboxylic acid, 7-chloro-, ethyl ester
- 7-chloro-quinoline-3-carboxylic acid ethyl ester
- AGN-PC-00PK07
- AK138034
- KB-74150
- SureCN2204650
- 7-Chloroquinoline-3-carboxylic acid ethyl ester
- 133455-49-9
- AS-39066
- Ethyl7-chloroquinoline-3-carboxylate
- SY266641
- DTXSID80573666
- DB-124964
- CS-0361614
- SB69238
- A888087
- WEDPSLVAMXVUCA-UHFFFAOYSA-N
- AKOS022173618
- MFCD16657958
- SCHEMBL2204650
-
- MDL: MFCD16657958
- Inchi: 1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
- InChI Key: WEDPSLVAMXVUCA-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=CC(C(=O)OCC)=CN=C2C=1
Computed Properties
- Exact Mass: 235.0401
- Monoisotopic Mass: 235.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19
Ethyl 7-chloroquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144338-1g |
7-Chloroquinoline-3-carboxylic acid ethyl ester |
133455-49-9 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM144338-250mg |
7-Chloroquinoline-3-carboxylic acid ethyl ester |
133455-49-9 | 95% | 250mg |
$159 | 2023-02-18 | |
| Chemenu | CM144338-1g |
7-Chloroquinoline-3-carboxylic acid ethyl ester |
133455-49-9 | 95% | 1g |
$412 | 2023-02-18 | |
| eNovation Chemicals LLC | D921441-5g |
Ethyl 7-Chloroquinoline-3-carboxylate |
133455-49-9 | 95% | 5g |
$935 | 2024-07-19 | |
| Alichem | A189007266-5g |
Ethyl 7-chloroquinoline-3-carboxylate |
133455-49-9 | 95% | 5g |
$1,133.22 | 2022-04-03 | |
| Alichem | A189007266-10g |
Ethyl 7-chloroquinoline-3-carboxylate |
133455-49-9 | 95% | 10g |
$1,800.36 | 2022-04-03 | |
| Alichem | A189007266-25g |
Ethyl 7-chloroquinoline-3-carboxylate |
133455-49-9 | 95% | 25g |
$2,916.90 | 2022-04-03 | |
| eNovation Chemicals LLC | D280729-1g |
Ethyl 7-chloroquinoline-3-carboxylate |
133455-49-9 | 95% | 1g |
$590 | 2024-08-03 | |
| eNovation Chemicals LLC | D280729-2.5g |
Ethyl 7-chloroquinoline-3-carboxylate |
133455-49-9 | 95% | 2.5g |
$1180 | 2024-08-03 | |
| eNovation Chemicals LLC | D280729-5g |
Ethyl 7-chloroquinoline-3-carboxylate |
133455-49-9 | 95% | 5g |
$1650 | 2024-08-03 |
Ethyl 7-chloroquinoline-3-carboxylate Suppliers
Ethyl 7-chloroquinoline-3-carboxylate Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Ethyl 7-chloroquinoline-3-carboxylate
Comprehensive Guide to Ethyl 7-chloroquinoline-3-carboxylate (CAS 133455-49-9): Properties, Applications, and Industry Insights
Ethyl 7-chloroquinoline-3-carboxylate (CAS 133455-49-9) is a high-value quinoline derivative widely utilized in pharmaceutical and agrochemical research. This compound, characterized by its ester-functionalized quinoline core, has garnered significant attention due to its versatile reactivity and potential applications in drug intermediate synthesis. Recent trends in AI-assisted molecular design and green chemistry have further amplified interest in this building block, particularly for heterocyclic compound development.
The structural uniqueness of Ethyl 7-chloroquinoline-3-carboxylate lies in its chloro-substituted quinoline framework coupled with an ethyl ester moiety, making it an ideal precursor for medicinal chemistry applications. Researchers frequently search for "CAS 133455-49-9 solubility" or "7-chloroquinoline derivatives synthesis," reflecting growing demand for its physicochemical data. The compound's melting point (128-131°C) and moderate lipophilicity make it particularly valuable for designing bioactive molecules with improved pharmacokinetic properties.
In pharmaceutical contexts, this quinoline carboxylate serves as a key intermediate for developing targeted therapies, with patent literature revealing its utility in kinase inhibitor scaffolds. The surge in "quinoline-based drug discovery 2024" searches correlates with renewed industry focus on this chemical class. When handling Ethyl 7-chloroquinoline-3-carboxylate, proper laboratory safety protocols should always be observed, including use of appropriate PPE and ventilation systems.
Analytical characterization of CAS 133455-49-9 typically involves HPLC purity analysis (>98%) and spectroscopic verification (1H/13C NMR, MS). The compound's chromatographic behavior and stability profile are frequently studied parameters, as evidenced by search queries like "HPLC method for quinoline esters." Recent advancements in continuous flow chemistry have enabled more efficient production of such fine chemicals, addressing the "sustainable synthesis" concerns prevalent in modern chemical research.
The global market for Ethyl 7-chloroquinoline-3-carboxylate reflects broader trends in specialty chemicals demand, with particular growth in contract research organizations and academic research institutions. Quality specifications often include residual solvent limits and heavy metal content compliance, crucial for GMP applications. As regulatory landscapes evolve, documentation of CAS 133455-49-9 becomes increasingly important, including REACH compliance data and safety data sheets.
Emerging applications in material science have expanded the utility of this chloroquinoline derivative, particularly in developing organic electronic materials and coordination complexes. The compound's chelating properties and conjugated system make it valuable for photovoltaic research, aligning with current "organic semiconductor materials" search trends. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure long-term stability for these advanced applications.
From a synthetic chemistry perspective, Ethyl 7-chloroquinoline-3-carboxylate offers multiple reactivity sites for selective functionalization. The ester group permits hydrolysis or aminolysis reactions, while the chloro substituent enables various cross-coupling transformations. These characteristics explain frequent searches for "quinoline C-3 modification strategies" and "palladium-catalyzed quinoline reactions" in academic literature.
Quality control of CAS 133455-49-9 involves rigorous spectroscopic identification and chromatographic purity assessment. The compound's UV-Vis absorption profile (typically λmax ~320 nm) facilitates analytical method development. Current good manufacturing practices require comprehensive batch-to-batch consistency documentation, including water content and residual solvent analysis, particularly for pharmaceutical-grade material.
The environmental fate of Ethyl 7-chloroquinoline-3-carboxylate has become a research focus, with studies examining its biodegradation pathways and ecotoxicological profile. These investigations align with increasing "green chemistry metrics" searches and industry demands for sustainable chemical processes. Proper waste disposal procedures should always be followed when working with this organic intermediate.
Future research directions for 133455-49-9 include exploration of its structure-activity relationships in medicinal chemistry and development of improved synthetic methodologies. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from drug discovery to advanced material development, making it a valuable subject for ongoing investigation and application.
133455-49-9 (Ethyl 7-chloroquinoline-3-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)